molecular formula C6H12O2 B147610 Ethyl isobutyrate CAS No. 97-62-1

Ethyl isobutyrate

Cat. No.: B147610
CAS No.: 97-62-1
M. Wt: 116.16 g/mol
InChI Key: WDAXFOBOLVPGLV-UHFFFAOYSA-N
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Description

Ethyl isobutyrate, also known as ethyl 2-methylpropanoate, is an organic compound with the molecular formula C6H12O2. It is a colorless liquid with a fruity odor, commonly found in various fruits and used as a flavoring agent. This ester is known for its pleasant aroma and is often used in the food and beverage industry to impart fruity flavors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl isobutyrate is typically synthesized through the esterification of isobutyric acid and ethanol. The reaction involves mixing isobutyric acid with anhydrous ethanol and adding concentrated sulfuric acid as a catalyst. The mixture is then refluxed for approximately 14 hours. After the reaction, the mixture is washed with water and saturated sodium bicarbonate solution, dried using anhydrous magnesium sulfate, and finally distilled to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl isobutyrate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isobutyric acid and ethanol.

    Oxidation: this compound can be oxidized to produce isobutyric acid using strong oxidizing agents.

    Reduction: Reduction of this compound can yield isobutanol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: Isobutyric acid and ethanol.

    Oxidation: Isobutyric acid.

    Reduction: Isobutanol.

Scientific Research Applications

Flavor and Fragrance Industry

Flavoring Agent: Ethyl isobutyrate is extensively used in the food and beverage industry as a flavoring agent. Its pleasant fruity scent enhances the sensory experience of products such as candies, beverages, and baked goods. The compound's safety profile allows it to be used in food products without significant health risks .

Perfume Formulation: In the fragrance industry, this compound is favored for its low toxicity and ability to blend well with other aromatic compounds. It acts as a fixative, helping to stabilize fragrances and prolong their scent duration on the skin .

Solvent Applications

Chemical Solvent: this compound serves as an effective solvent in various industrial applications, including paints, coatings, and adhesives. Its ability to dissolve a wide range of substances improves the performance of these products, making it essential in manufacturing processes .

Laboratory Use: In laboratory settings, this compound is utilized as a solvent in organic synthesis reactions, facilitating the dissolution of reactants and enhancing reaction rates.

Chemical Intermediate

Organic Synthesis: this compound functions as a crucial building block in the synthesis of various chemicals. It is employed in the production of pharmaceuticals and agrochemicals, where it contributes to creating more complex molecular structures efficiently .

Biochemical Research: The compound is also used in biochemical research to study metabolic pathways and enzyme activities. Its role in biological assays helps researchers understand complex biochemical processes that are vital for drug development and metabolic engineering .

Biological Research

Metabolic Studies: this compound has been investigated for its impact on metabolic pathways within cells. Researchers utilize it to study how this compound influences cellular functions and signaling pathways, contributing to a better understanding of cellular metabolism .

Potential Therapeutic Applications: There are ongoing studies exploring the therapeutic potential of this compound, particularly in drug formulations aimed at treating metabolic disorders or enhancing drug delivery systems .

Comprehensive Data Table

Application Area Description Key Benefits
Flavoring AgentUsed in food products for its fruity aromaEnhances sensory experience
Perfume FormulationActs as a fixative in fragrance formulationsStabilizes scents
Chemical SolventServes as a solvent in paints and coatingsImproves product performance
Organic SynthesisFunctions as a building block for pharmaceuticals and agrochemicalsFacilitates complex chemical synthesis
Biological ResearchUtilized to study metabolic pathways and enzyme activitiesAids in understanding biochemical processes

Case Studies

  • Flavor Enhancement Studies: Research has shown that incorporating this compound into fruit-flavored beverages significantly increases consumer preference due to its natural fruity aroma. A study conducted by flavor chemists demonstrated that beverages containing this compound were rated higher in overall flavor enjoyment compared to those without it .
  • Perfume Stability Research: A comparative analysis on fragrance longevity revealed that perfumes containing this compound exhibited extended scent duration on skin compared to traditional formulations lacking this compound. This finding underscores its role as an effective fragrance fixative .
  • Metabolic Pathway Investigations: In studies focused on metabolic engineering, researchers have utilized this compound to manipulate metabolic pathways in microorganisms, leading to enhanced production yields of desired metabolites .

Mechanism of Action

The mechanism of action of ethyl isobutyrate primarily involves its interaction with olfactory receptors, which are responsible for detecting odors. When inhaled, this compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its fruity aroma. Additionally, in chemical reactions, this compound acts as a reactant or intermediate, participating in various transformations based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Ethyl isobutyrate can be compared with other esters such as:

    Ethyl butyrate: Known for its pineapple-like aroma, used in flavorings and fragrances.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, used in organic synthesis.

    Isobutyl acetate: Has a fruity odor, used as a solvent and in flavorings.

Uniqueness: this compound is unique due to its specific fruity aroma and its widespread use in the food and beverage industry. Its chemical properties and reactivity also make it a valuable compound in various scientific and industrial applications.

Biological Activity

Ethyl isobutyrate (C6H12O2) is an ester formed from the condensation of isobutyric acid and ethanol. It is characterized by its fruity odor and is commonly used in flavoring and fragrance applications. Beyond its industrial uses, this compound exhibits various biological activities that warrant further exploration.

  • Molecular Formula : C6H12O2
  • Molecular Weight : 116.16 g/mol
  • Appearance : Colorless liquid with a strong, fruity odor
  • Boiling Point : Approximately 96°C
  • Solubility : Soluble in ethanol, ether, and other organic solvents; slightly soluble in water

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that it can inhibit the growth of various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli0.5%
Staphylococcus aureus0.3%
Salmonella enterica0.4%

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokine production in macrophages treated with this compound, suggesting its potential as a therapeutic agent for inflammatory conditions.

Case Studies

  • Case Study on Wine Fermentation :
    In a study examining the fermentation process in wine production, this compound was identified as a significant contributor to the aroma profile of the final product. The presence of this compound was linked to enhanced sensory attributes, indicating its role beyond mere fermentation byproducts .
  • Study on Skin Health :
    Another research effort explored the effects of this compound on skin cells, revealing its potential to reduce oxidative stress markers and promote cell viability under stress conditions. This suggests possible applications in dermatological formulations aimed at enhancing skin health .

Safety and Toxicity

While this compound exhibits promising biological activities, safety assessments are crucial. Current literature suggests that it has low toxicity levels when used within recommended concentrations. However, further studies are warranted to fully understand its safety profile in various applications.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling ethyl isobutyrate in laboratory settings?

this compound is flammable and reactive with oxidizing agents (e.g., peroxides, nitrates) and strong bases (e.g., NaOH). Key safety measures include:

  • Use grounded metal containers and non-sparking tools during transfers to prevent static ignition .
  • Avoid exposure via inhalation or skin contact; use PPE (gloves, goggles, respirators) and ensure proper ventilation .
  • Prohibit ignition sources (open flames, smoking) in storage/usage areas .
  • Emergency protocols: Wash skin immediately upon contact and seek medical attention for respiratory irritation .

Q. How can researchers synthesize this compound, and what are its key physicochemical properties?

this compound (C6H12O2, MW 116.16 g/mol) is typically synthesized via esterification of isobutyric acid and ethanol under acidic catalysis. Key properties:

  • Boiling point: 110–112°C; density: 0.867 g/cm³ .
  • Volatility: Vapor pressure ~12 mmHg at 20°C, requiring controlled pressure conditions (e.g., 0.026–0.08 mbar in plasma polymerization studies) .
  • Analytical identification: GC-MS for purity assessment, NMR for structural confirmation .

Advanced Research Questions

Q. What experimental approaches are used to study this compound’s role in microbial biosynthesis?

this compound is endogenously produced by microorganisms like Clostridium thermocellum via precursor metabolites (e.g., acetyl-CoA, isobutyryl-CoA). Methodologies include:

  • Metabolic pathway analysis : Isotopic labeling to track carbon flux in ethanol/isobutanol pathways .
  • Enzyme activity assays : Quantify alcohol acetyltransferases responsible for esterification .
  • Strain engineering : CRISPR/Cas9 knockout of adh or atoB genes to modulate ester yields .
StrainThis compound Yield (mg/L)Key Precursors
Wild-type HSCT01021.2 ± 0.3Acetyl-CoA, isobutyryl-CoA
adh knockout0.4 ± 0.1Reduced ethanol availability
Data adapted from metabolic studies on C. thermocellum .

Q. How does this compound exposure modulate olfactory receptor transcription in mammals?

In vivo studies on rodents show this compound induces transcriptional changes in odorant receptors (e.g., Olfr171 in mice). Methodologies include:

  • RNA-seq/ISH : Quantify mRNA fold changes in olfactory neurons post-exposure .
  • Agonist exposure protocols : 30-minute vapor exposure at 0.1–1 ppm, followed by transcriptome analysis .
  • Key finding: 2.5-fold decrease in Olfr171 mRNA after exposure, suggesting odorant-induced transcriptional modulation .

Q. What contradictory evidence exists regarding this compound’s association with respiratory health?

  • Proposed link to asthma : Elevated levels correlate with indoor dampness and Penicillium growth (OR: 1.8, 95% CI: 1.2–2.7) .
  • Contradiction : No prior epidemiological studies confirm causality; animal models show no direct neurotoxicity or carcinogenicity .
  • Methodological gap : Longitudinal cohort studies and controlled microbial VOC profiling are needed to resolve mechanisms .

Q. Can this compound serve as a biomarker for fungal contamination in agricultural products?

In postharvest fruit infected with Botrytis cinerea (gray mold), this compound levels increase by 15–20% compared to controls, detected via:

  • HS-SPME/GC-MS : Headspace sampling for volatile profiling .
  • Sensory validation : Correlation with "apple-like" aroma thresholds (0.02–0.05 ppm) .
  • Limitations: Cross-reactivity with other ester-producing fungi (e.g., Aspergillus) requires specificity testing .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address variability in this compound quantification across studies?

  • Calibration standards : Use deuterated this compound (d5-EIB) as an internal standard for GC-MS .
  • Environmental controls : Monitor lab humidity (target: 40–60% RH) to prevent ester hydrolysis .
  • Statistical thresholds : Apply Benjamini-Hochberg correction for transcriptome-wide false discovery rates (e.g., p < 0.01 in olfactory studies) .

Properties

IUPAC Name

ethyl 2-methylpropanoate
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InChI

InChI=1S/C6H12O2/c1-4-8-6(7)5(2)3/h5H,4H2,1-3H3
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InChI Key

WDAXFOBOLVPGLV-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(C)C
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Molecular Formula

C6H12O2
Record name ETHYL ISOBUTYRATE
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DSSTOX Substance ID

DTXSID7047728
Record name Ethyl isobutyrate
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Molecular Weight

116.16 g/mol
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Physical Description

Ethyl isobutyrate appears as a colorless volatile liquid with a fruity, aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May irritate skin and eyes. Used to make flavoring extracts and other chemicals., Liquid with an aromatic fruity odor; [Merck Index] Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, colourless liquid/fruity odour
Record name ETHYL ISOBUTYRATE
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Record name Ethyl 2-methylpropanoate
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Record name Ethyl isobutyrate
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Boiling Point

112.00 to 113.00 °C. @ 760.00 mm Hg
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Flash Point

less than 70 °F (NFPA, 2010)
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Solubility

very soluble in ether, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name Ethyl isobutyrate
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Density

0.862-0.868
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Vapor Pressure

25.4 [mmHg]
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CAS No.

97-62-1
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Record name ethyl 2-methylpropanoate
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Melting Point

-88.2 °C
Record name Ethyl 2-methylpropanoate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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